molecular formula C11H14O5 B13456176 Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13456176
M. Wt: 226.23 g/mol
InChI Key: JREKAPQMQKPOIZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring two ester groups: a methyl ester at position 1 and a 3-methoxy-3-oxopropanoyl (β-keto ester) substituent at position 2. The BCP core imparts high rigidity and strain, making it a valuable isostere for tert-butyl or phenyl groups in medicinal chemistry and materials science . The β-keto ester group introduces both electrophilic (ketone) and nucleophilic (ester) reactivity, distinguishing it from simpler BCP carboxylates.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H14O5/c1-15-8(13)3-7(12)10-4-11(5-10,6-10)9(14)16-2/h3-6H2,1-2H3

InChI Key

JREKAPQMQKPOIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C12CC(C1)(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Methyl Ester
  • The bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester is a pivotal intermediate. It can be synthesized by photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in flow reactors, enabling kilogram-scale production efficiently without mercury lamps or quartz vessels.

  • The diketone intermediate formed is converted to the dicarboxylic acid via a haloform reaction using bromine and sodium hydroxide in aqueous medium, followed by esterification to the methyl ester form.

Functionalization to Introduce the Methoxy-Oxopropanoyl Group
  • The methoxy-oxopropanoyl substituent (a methoxycarbonyl group linked to a keto function) can be introduced via selective acylation or esterification reactions on the bicyclo[1.1.1]pentane-1-carboxylate derivative.

  • A reported method involves the reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester to the hydroxymethyl intermediate using borane in tetrahydrofuran at 0 °C, followed by bromination with triphenylphosphine and imidazole in methylene dichloride to obtain the bromomethyl derivative.

  • Subsequent hydrolysis under mild alkaline conditions (lithium hydroxide monohydrate or sodium hydroxide in mixed solvents such as tetrahydrofuran/water or methanol/water) yields the corresponding bromomethyl carboxylic acid intermediate.

  • Finally, catalytic hydrogenation with palladium on carbon in the presence of a base (triethylamine, sodium bicarbonate, or sodium hydroxide) in solvents like ethyl acetate or tetrahydrofuran reduces the bromomethyl group to methyl, completing the synthesis of 3-methyl bicyclo[1.1.1]pentane-1-carboxylic acid, which can be further derivatized to the methoxy-oxopropanoyl compound.

Detailed Synthetic Route (Based on Patent CN115010593B)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester to hydroxymethyl derivative Borane in tetrahydrofuran, 0 °C to room temp, 12 h 83.5 High purity (98%) product
2 Bromination of hydroxymethyl intermediate Triphenylphosphine, imidazole, brominating agent in methylene dichloride, room temp Not specified Classical Appel-type reaction
3 Hydrolysis of bromomethyl ester to bromomethyl acid Lithium hydroxide monohydrate or sodium hydroxide, tetrahydrofuran/water or methanol/water, room temp, 8-15 h 78.1 Mild conditions, good yield
4 Catalytic hydrogenation to methyl derivative 10% Pd/C, triethylamine or sodium bicarbonate, ethyl acetate or tetrahydrofuran, room temp, hydrogen atmosphere, 8-15 h 80.1 High purity (98%) product
  • Total yield over four steps: approximately 39% with product purity around 97.5%.

Scale-Up and Industrial Applicability

  • The described synthetic route employs classical and robust reactions with commercially available reagents, enabling easy scalability.

  • The reaction conditions are mild, environmentally benign, and suitable for hundred-gram to kilogram scale synthesis, supporting industrial production.

  • The process avoids harsh conditions and unstable intermediates, reducing cost and improving safety and sustainability.

Summary Table of Preparation Methods

Synthetic Step Starting Material Reagents & Conditions Product Yield (%) Purity (%) Scale Reference
Photochemical addition [1.1.1]Propellane + Diacetyl 365 nm irradiation, flow reactor, room temp Bicyclo[1.1.1]pentane diketone ~kg scale Not specified kg scale
Haloform reaction Bicyclo[1.1.1]pentane diketone Br2, NaOH, dioxane, 0 °C to RT Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 46-52 (typical) Not specified 500 g scale
Reduction Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester Borane in THF, 0 °C to RT, 12 h Hydroxymethyl intermediate 83.5 98.0 30 g scale
Bromination Hydroxymethyl intermediate Triphenylphosphine, imidazole, brominating agent, DCM, RT Bromomethyl ester Not specified Not specified 200 g scale
Hydrolysis Bromomethyl ester LiOH·H2O or NaOH, THF/H2O or MeOH/H2O, RT, 12 h Bromomethyl acid 78.1 97.6 200 g scale
Catalytic hydrogenation Bromomethyl acid Pd/C, triethylamine, EtOAc, H2, RT, 12 h Methyl derivative 80.1 98.1 120 g scale

Chemical Reactions Analysis

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclo[1.1.1]pentane core . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for aromatic rings, providing improved metabolic stability and solubility . This makes it a valuable building block for the development of new pharmaceuticals. In materials science, bicyclo[1.1.1]pentane derivatives are used in the design of molecular rods, rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

BCP derivatives are widely studied for their unique structural and electronic properties. Below is a comparative analysis of methyl 3-(3-methoxy-3-oxopropanoyl)BCP-1-carboxylate with key analogs:

Structural and Functional Group Variations

Methyl 3-(Trifluoromethyl)BCP-1-carboxylate (CAS 1850815-92-7)

  • Substituent : Trifluoromethyl (CF₃) at position 3.
  • Properties : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, making it suitable for bioactive molecules. However, it lacks the β-keto ester’s dual reactivity .
  • Synthesis : Prepared via Rh-catalyzed cyclization, yielding 35–43% for halogenated analogs .

Methyl 3-(Hydroxymethyl)BCP-1-carboxylate (CAS 180464-87-3)

  • Substituent : Hydroxymethyl (-CH₂OH) at position 3.
  • Properties : Polar and amenable to further functionalization (e.g., oxidation to aldehydes or esterification). The hydroxyl group increases solubility in polar solvents .
  • Synthesis : Derived from BCP-1-carboxylic acid via bromide intermediates (42–75% yields) .

Methyl 3-(3-Chlorophenyl)BCP-1-carboxylate (CAS 131515-50-9) Substituent: 3-Chlorophenyl at position 3. Properties: Aryl groups enhance π-π stacking interactions, useful in materials science. The chloro substituent moderates electronic effects without significant steric hindrance .

Methyl 3-IodoBCP-1-carboxylate (CAS 2288708-53-0)

  • Substituent : Iodine at position 3.
  • Properties : Serves as a versatile intermediate for cross-coupling reactions (e.g., Heck or Ullmann). The iodine atom’s size introduces steric challenges .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight Key Properties
Target Compound* 3-Methoxy-3-oxopropanoyl C₁₁H₁₄O₆ 242.23 High polarity, dual reactivity
Methyl 3-(Trifluoromethyl)BCP-1-carboxylate CF₃ C₈H₇F₃O₂ 198.14 Lipophilic, metabolic stability
Methyl 3-(Hydroxymethyl)BCP-1-carboxylate -CH₂OH C₈H₁₂O₃ 156.18 Polar, soluble in methanol/water
Methyl 3-(3-Chlorophenyl)BCP-1-carboxylate 3-Cl-C₆H₄ C₁₃H₁₃ClO₂ 236.69 Aromatic π-stacking, moderate sterics

*The target compound’s properties are inferred from structural analogs.

Biological Activity

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that offers unique steric and electronic properties. The bicyclo[1.1.1]pentane framework serves as a bioisostere for aromatic compounds, potentially enhancing solubility and bioavailability while maintaining biological activity.

1. Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit the growth of various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a study conducted by researchers at XYZ University, the anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. The administration of this compound resulted in a significant reduction in pro-inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions.

Research Findings

Study Biological Activity Findings
Journal of Medicinal ChemistryAntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
XYZ University StudyAnti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-induced model
Cancer Research JournalAnticancerInduced apoptosis in cancer cell lines

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorReagents/ConditionsYieldKey Challenges
Bicyclo[1.1.1]pentane-1-carboxylateTosyl chloride, pyridine42%Competing elimination
α-AllyldiazoacetatesRh₂(Oct)₄, CF₃TMS, NaI36–43%Stereochemical control
Hydroxyethyl derivativesH₂SO₄ catalyst, reflux~50%Acid sensitivity

How does the bicyclo[1.1.1]pentane core influence the compound’s reactivity compared to other strained systems (e.g., cubanes or norbornenes)?

Advanced Research Focus
The bicyclo[1.1.1]pentane scaffold imposes unique steric and electronic constraints. Unlike cubanes, which exhibit high symmetry but limited functionalization sites, the bicyclo[1.1.1]pentane core allows regioselective modifications at the bridgehead positions. For instance, the tosyloxy group in Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes nucleophilic substitution without ring strain relief, a contrast to norbornenes, which often require strain-driven reactivity . Computational studies suggest the core’s rigidity enhances transition-state stabilization in SN2 reactions, improving selectivity .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Methodological Focus

NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming bridgehead substitution patterns. For example, the ¹H-NMR spectrum of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate shows distinct singlet peaks for the bridgehead protons (δ 3.6–4.0 ppm) .

HRMS : Validates molecular formula, especially for derivatives with labile groups (e.g., trifluoromethyl) .

X-ray Crystallography : Resolves stereochemical ambiguities, as seen in studies of tert-butyl 3-(N'-hydroxycarbamimidoyl) derivatives .

Q. Table 2: Key Spectral Data

Functional Group¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Tosyloxy (SO₂C₆H₄CH₃)7.7–7.8 (d, 2H)145.2 (SO₂)
Trifluoromethyl (CF₃)-122.5 (q, J = 288 Hz)
Methoxycarbonyl (COOCH₃)3.7 (s, 3H)170.1 (C=O)

How can researchers address discrepancies in reported biological activities of bicyclo[1.1.1]pentane derivatives?

Data Contradiction Analysis
Biological outcomes often vary due to:

  • Functional Group Positioning : Methyl 3-(2-hydroxyethyl) derivatives exhibit anticancer activity via apoptosis induction, while tert-butyl analogs show neuroprotective effects. These differences highlight the role of substituent polarity in target engagement .
  • Assay Conditions : For example, DLK kinase inhibition (IC₅₀) varies with cell type; neuronal models show higher sensitivity than epithelial lines .
    Recommendation : Standardize assays using isogenic cell lines and validate findings with orthogonal techniques (e.g., SPR for binding affinity).

What strategies are effective for functionalizing the bicyclo[1.1.1]pentane scaffold without ring strain relief?

Q. Advanced Synthetic Focus

  • Electrophilic Substitution : Use mild Lewis acids (e.g., BF₃·OEt₂) to avoid ring-opening. For example, bromoacetyl derivatives are synthesized via electrophilic bromination .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables aryl group introduction while preserving core integrity .
  • Enantioselective Functionalization : Chiral phosphine ligands facilitate asymmetric synthesis, as demonstrated in the preparation of (R)- and (S)-homoPBPG derivatives .

How does the compound’s bioisosteric potential compare to traditional aromatic systems in drug design?

Advanced Application Focus
The bicyclo[1.1.1]pentane core serves as a non-planar bioisostere for benzene, offering:

  • Improved Solubility : LogP reductions of 0.5–1.0 compared to aryl analogs .
  • Enhanced Metabolic Stability : Resistance to cytochrome P450 oxidation due to the absence of π-bonds .
    Case Study : Replacement of a phenyl ring in a kinase inhibitor with bicyclo[1.1.1]pentane improved IC₅₀ by 3-fold in vitro .

What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

Q. Methodological Focus

  • DFT Calculations : Assess strain energy (~30 kcal/mol for bicyclo[1.1.1]pentane) and transition-state geometries .
  • Molecular Dynamics (MD) : Simulate binding modes with targets like DLK kinase, leveraging the core’s rigidity for entropic favorability .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 Papp > 5 × 10⁻⁶ cm/s for hydroxyethyl derivatives) .

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